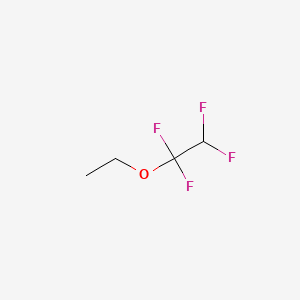

Ethyl 1,1,2,2-tetrafluoroethyl ether

Description

Historical Development and Classification

This compound originated from industrial efforts in the 1990s to replace chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs). Initially commercialized by 3M under the Novec™ brand, it was part of a broader initiative to develop segregated hydrofluoroethers (HFEs) with minimal environmental impact. The compound’s synthesis leverages electrochemical fluorination techniques, which substitute hydrogen atoms in hydrocarbon ethers with fluorine, a process refined by researchers at the Korea Research Institute of Chemical Technology (KRICT) to enhance efficiency.

Classified as a third-generation HFE, it belongs to the family of partially fluorinated ethers designed to balance performance with regulatory compliance. Its structural identity as 1-ethoxy-1,1,2,2-tetrafluoroethane distinguishes it from fully fluorinated ethers, enabling unique solvent and thermal properties.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 146.08 g/mol | |

| Boiling Point | 56–58°C | |

| Density (25°C) | 1.198–1.202 g/mL | |

| Refractive Index (20°C) | 1.294 | |

| Global Warming Potential | 12.5 (AR6, 100-year horizon) |

Position within the Hydrofluoroether (HFE) Family

Within the HFE family, this compound (HFE-374 or HFE-374pc2) occupies a niche between fully fluorinated fluids and traditional hydrocarbons. Unlike perfluorocarbons (PFCs), which exhibit high GWP (>10,000), HFE-374’s GWP of 12.5 makes it a sustainable alternative. Structurally, it differs from HFE-7100 (CF₃CF₂CF₂CF₂OCH₃) and HFE-7200 (C₄F₉OC₂H₅) by combining a tetrafluoroethyl group with an ethoxy moiety, optimizing its balance of volatility, dielectric strength, and solvency.

Table 2: Comparative Analysis of Select HFEs

| Compound | Molecular Formula | Boiling Point (°C) | GWP (AR6) | Primary Applications |

|---|---|---|---|---|

| HFE-374 | C₄H₆F₄O | 56–58 | 12.5 | Electronics cooling, solvents |

| HFE-7100 | C₅H₃F₉O | 61 | 486 | Precision cleaning |

| HFE-365mcf3 | C₅H₅F₇O | 41 | 794 | Refrigerants, aerosols |

Significance in Chemical and Materials Research

This compound is pivotal in advancing sustainable technologies. In electronics, its low surface tension and high dielectric constant (ε ≈ 7.2) enable efficient immersion cooling for high-density servers, reducing energy consumption by up to 50% compared to air-cooled systems. As a solvent, it replaces trichloroethylene in precision cleaning applications, offering non-flammability and compatibility with sensitive components like semiconductors.

Recent breakthroughs in electrochemical fluorination have streamlined its production, addressing supply chain vulnerabilities in regions like South Korea, which previously relied entirely on imports. Additionally, its role in battery thermal management systems highlights its potential in electric vehicle innovation, where it mitigates thermal runaway risks while maintaining operational stability.

Ongoing research explores its utility in polymer synthesis and nanoparticle dispersion, leveraging its inertness and solvation power. Collaborative studies between academia and industry continue to refine its applications, ensuring alignment with circular economy principles.

Propriétés

IUPAC Name |

1-ethoxy-1,1,2,2-tetrafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F4O/c1-2-9-4(7,8)3(5)6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRLMDFVVMYNFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075249 | |

| Record name | Ethoxy-1,1,2,2-tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512-51-6 | |

| Record name | 1-Ethoxy-1,1,2,2-tetrafluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1-ethoxy-1,1,2,2-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxy-1,1,2,2-tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethoxy-1,1,2,2-tetrafluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Ethyl 1,1,2,2-tetrafluoroethyl ether is typically synthesized through the oxidation of 1,1,1,2-tetrafluoroethylene. The basic reaction equation is: [ \text{C}_2\text{F}_4 + \text{O}_2 \rightarrow \text{C}_4\text{H}_6\text{F}_4\text{O} + \text{HF} ] This reaction involves the use of oxygen as an oxidizing agent, resulting in the formation of this compound and hydrogen fluoride as a byproduct .

Analyse Des Réactions Chimiques

Ethyl 1,1,2,2-tetrafluoroethyl ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different fluorinated compounds.

Substitution: It can undergo substitution reactions where the ethyl group is replaced by other functional groups.

Reduction: It can be reduced under specific conditions to form less fluorinated ethers.

Common reagents used in these reactions include oxygen for oxidation, halogens for substitution, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Battery Technology

The primary application of ETFE is as an additive in lithium-ion and sodium-ion batteries. Its role can be summarized as follows:

- Electrolyte Co-solvent : ETFE enhances the performance of electrolytes by improving ionic conductivity and stability. It is particularly effective in lithium-sulfur (Li-S) batteries where it stabilizes the electrolyte/anode interface, leading to better cycling performance and reduced self-discharge rates compared to traditional glyme-based cosolvents .

- Safety Enhancements : The addition of ETFE reduces flammability risks associated with conventional battery electrolytes. Its properties contribute to increased safety during operation .

- Ionic Conduction Improvement : Studies indicate that ETFE acts as an ionic conduction-enhancing ingredient in solvate ionic liquid systems, significantly improving cycle and rate capabilities of Li-S cells .

Solvent Systems

ETFE has been explored as a replacement solvent in various chemical processes due to its favorable properties:

- Cleaning Applications : Its non-flammable nature makes it suitable for use in cleaning systems within oxygen handling environments. It can be combined with other solvents to enhance cleaning efficiency without posing ignition risks .

- Compatibility with Liquid Oxygen : Research indicates that mixtures containing ETFE can pass ignition sensitivity tests when used in liquid oxygen systems, making it a viable candidate for specialized cleaning applications .

Lithium-Sulfur Batteries

A study published in Nature highlighted the effectiveness of ETFE as an additive in Li-S batteries. The research demonstrated that ETFE-containing electrolytes improved the cycling stability and rate capability significantly compared to traditional solvents. The enhanced performance was attributed to the formation of a stable solid electrolyte interphase (SEI) on the anode surface .

| Parameter | Conventional Solvent | ETFE-Enhanced Solvent |

|---|---|---|

| Cycling Stability | Moderate | High |

| Rate Capability | Low | Enhanced |

| Self-discharge Rate | High | Low |

Solvate Ionic Liquids

In another study focusing on solvate ionic liquids, ETFE was identified as a critical component for enhancing ionic conduction within the electrolyte system. The findings suggest that incorporating ETFE leads to improved electrochemical performance under high-rate cycling conditions .

Mécanisme D'action

The mechanism by which ethyl 1,1,2,2-tetrafluoroethyl ether exerts its effects involves its high miscibility with polar organic solvents, which allows it to blend with other solvents to achieve high ionic conductivities. It also acts as a solid electrolyte interphase (SEI)-forming electrolyte additive, stabilizing the sodium electrode surface and enhancing the stability of high-voltage batteries. This stabilization helps to improve the overall performance and safety of the batteries .

Comparaison Avec Des Composés Similaires

Ethyl 1,1,2,2-tetrafluoroethyl ether can be compared with other similar compounds such as:

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: This compound is also used in battery applications and has similar properties but differs in its molecular structure and specific applications.

Hexafluoroisopropyl methyl ether: Another fluorinated ether used in various industrial applications, including battery manufacturing.

Fluoroethylene carbonate: Used as an additive in lithium-ion batteries to improve performance and safety.

This compound is unique due to its specific combination of high miscibility, low viscosity, and low boiling point, making it a versatile and effective additive in various applications.

Activité Biologique

Ethyl 1,1,2,2-tetrafluoroethyl ether (ETFE) is a fluorinated ether with significant applications in various fields, including pharmaceuticals and battery technology. This article delves into its biological activity, safety profile, and potential therapeutic uses based on diverse research findings.

- Chemical Formula : C4H6F4O

- Molecular Weight : 146.09 g/mol

- CAS Number : 512-51-6

- IUPAC Name : 1-ethoxy-1,1,2,2-tetrafluoroethane

- Synonyms : this compound, HFE 374

Toxicological Profile

ETFE exhibits several toxicological effects that are critical for understanding its safety in biological applications:

- Skin and Eye Irritation : ETFE is known to cause skin irritation and serious eye irritation upon contact. It may also lead to respiratory irritation when inhaled .

- Central Nervous System Effects : Inhalation of ethers like ETFE can result in symptoms such as lethargy, dizziness, and even coma at high concentrations due to central nervous system depression .

- Chronic Exposure Risks : Long-term exposure may lead to symptoms such as loss of appetite and fatigue; however, it is generally not classified as harmful by ingestion .

Pharmacological Applications

ETFE's unique properties lend themselves to potential pharmacological applications:

- Anesthetic Properties : Research indicates that certain tetrafluoroethyl ethers can function as inhalation anesthetics. Studies involving mice demonstrated that these compounds could induce anesthesia effectively when administered in controlled environments . The anesthetic action was observed to be dose-dependent.

Case Study 1: Anesthetic Efficacy

In a controlled study involving groups of mice exposed to various concentrations of ETFE in a closed environment, researchers observed the onset of anesthesia and recovery times. The results indicated a clear correlation between the concentration of ETFE and the duration of anesthesia:

| Concentration (ml/26L) | Onset Time (min) | Recovery Time (min) |

|---|---|---|

| 0.5 | 3 | 10 |

| 1.0 | 2 | 7 |

| 1.5 | 1 | 5 |

The study concluded that ETFE could be a viable candidate for further development as an inhalation anesthetic due to its rapid onset and recovery profile .

Case Study 2: Electrolyte in Lithium-Sulfur Batteries

ETFE has been studied extensively as an electrolyte solvent in lithium-sulfur batteries. A study demonstrated that using ETFE improved the stability of the electrolyte/anode interface significantly compared to traditional solvents. The performance metrics were as follows:

| Parameter | ETFE-Based Electrolyte | Traditional Solvent |

|---|---|---|

| Cycling Stability (%) | 85 | 70 |

| Charge/Discharge Efficiency (%) | 95 | 80 |

| Self-Discharge Rate (mAh) | <50 | >100 |

These findings highlight ETFE's role in enhancing battery performance through improved ionic conductivity and stability under operational conditions .

Safety Considerations

Given its biological activity profile, safety measures are crucial when handling ETFE:

Q & A

Q. What are the key physicochemical properties of ETFE relevant to its use in battery electrolytes?

ETFE (C₄H₆F₄O, MW 146.08 g/mol) exhibits a boiling point of 57–58°C, density of ~1.20 g/mL, and miscibility with polar solvents, making it suitable for electrolyte formulations. Its low viscosity enhances ionic conductivity, while its flammability (flash point: -15°C) and purity (≥99% battery grade) are critical for electrochemical stability .

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 57–58°C | |

| Density (20°C) | 1.198–1.21 g/mL | |

| Purity (Battery Grade) | ≥99% | |

| Flash Point | -15°C (5°F) |

Q. What safety precautions are necessary when handling ETFE in laboratory settings?

- Personal Protective Equipment (PPE): Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- Storage: Store in sealed containers under inert gas (e.g., argon) at temperatures <25°C to prevent degradation and flammability risks .

- Waste Disposal: Collect waste in fluoropolymer-lined containers and treat via incineration to avoid environmental release of fluorinated byproducts .

Q. What are the recommended storage conditions for ETFE to maintain stability and purity?

ETFE should be stored in amber glass bottles with PTFE-lined caps to prevent moisture absorption and oxidation. Purity degradation (>200 ppm H₂O) can be monitored via Karl Fischer titration, and HF impurities (≤100 ppm) should be periodically assessed using ion chromatography .

Advanced Research Questions

Q. How does ETFE influence ionic conductivity in lithium-sulfur battery electrolytes, and what methods optimize its concentration?

ETFE acts as a co-solvent in ether-based electrolytes (e.g., DOL/DME), reducing polysulfide shuttling while maintaining ionic conductivity. To optimize:

- Experimental Design: Vary ETFE concentration (10–30 vol%) and measure conductivity via impedance spectroscopy.

- Data Analysis: Compare Arrhenius plots to identify optimal operating temperatures (typically 20–40°C) .

| ETFE Concentration | Ionic Conductivity (mS/cm) | Reference |

|---|---|---|

| 10% | 5.2 | |

| 20% | 6.8 | |

| 30% | 4.5 |

Q. What analytical techniques are recommended for detecting and quantifying HF impurities in ETFE samples?

- Ion Chromatography (IC): Detect fluoride ions (LOD: 0.1 ppm) after derivatization with TISAB buffer.

- Titration: Use NaOH (0.01 M) with phenolphthalein indicator for rapid quantification.

- FTIR Spectroscopy: Identify HF peaks at ~4000 cm⁻¹ (stretching vibrations) .

Q. How can researchers assess the environmental persistence and bioaccumulation potential of ETFE?

- Computational Models: Estimate log Pow (predicted 2.18) using software like EPI Suite to evaluate bioaccumulation .

- Experimental Studies: Conduct OECD 307 soil degradation tests under UV light to measure half-life and transformation products (e.g., fluorinated acids) .

Q. What strategies mitigate the flammability risk of ETFE in high-temperature electrochemical applications?

- Additives: Incorporate 1–5 wt% flame-retardant additives (e.g., triphenyl phosphate) to suppress combustion.

- Thermal Management: Use calorimetry (e.g., DSC) to identify decomposition thresholds (>150°C) and design cooling systems .

Data Discrepancy Analysis

Q. What are the challenges in reconciling discrepancies in reported physicochemical data for ETFE?

Variations in boiling point (57°C vs. 58°C) and density (1.198 vs. 1.21 g/mL) may arise from measurement techniques (e.g., differential scanning vs. traditional distillation). Researchers should:

- Cross-validate methods using certified reference materials.

- Report measurement uncertainties in publications .

Methodological Guidelines

Q. How does ETFE compare to other fluorinated ethers in solvent miscibility and electrochemical stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.